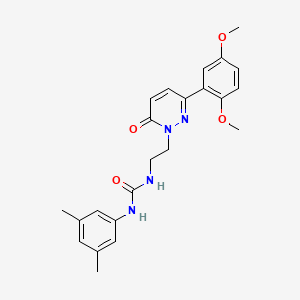

1-(2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(3,5-dimethylphenyl)urea

Description

This compound features a pyridazinone core substituted with a 2,5-dimethoxyphenyl group at the 3-position, linked via an ethyl chain to a urea moiety bearing a 3,5-dimethylphenyl substituent. The pyridazinone scaffold is known for its pharmacological versatility, often associated with kinase inhibition, anti-inflammatory, or anticancer activity .

Properties

IUPAC Name |

1-[2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-3-(3,5-dimethylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O4/c1-15-11-16(2)13-17(12-15)25-23(29)24-9-10-27-22(28)8-6-20(26-27)19-14-18(30-3)5-7-21(19)31-4/h5-8,11-14H,9-10H2,1-4H3,(H2,24,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBHXUUVFPOLFOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)NCCN2C(=O)C=CC(=N2)C3=C(C=CC(=C3)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(3,5-dimethylphenyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

- Molecular Formula : C22H24N4O5

- Molecular Weight : 424.4 g/mol

- CAS Number : 1049202-81-4

The biological activity of this compound is largely attributed to its interaction with specific molecular targets involved in cell signaling pathways. Notably, it has been studied for its effects on:

- Tyrosinase Inhibition : Analogous compounds have demonstrated significant inhibition of tyrosinase, an enzyme critical in melanogenesis. This suggests potential applications in dermatological treatments and cosmetic formulations aimed at skin lightening .

- Antitumor Activity : The compound has been screened for anticancer properties, showing promise in enhancing the efficacy of existing chemotherapeutic agents. It may sensitize tumor cells to cytotoxic drugs and improve drug delivery across biological barriers such as the blood-brain barrier .

Biological Activity Studies

Several studies have explored the biological effects of this compound and its analogs:

Table 1: Summary of Biological Activity Studies

Case Studies

- Tyrosinase Inhibition : In vitro studies using B16F10 melanoma cells indicated that certain analogs inhibited cellular tyrosinase and melanin production more effectively than traditional inhibitors like kojic acid. This was achieved without significant cytotoxicity, highlighting the safety profile for potential cosmetic applications .

- Antitumor Efficacy : A study published in 2019 identified this compound as a promising candidate for anticancer therapy. It was found to enhance the effectiveness of chemotherapeutics against resistant cancer cell lines, suggesting its role as a sensitizer in cancer treatment regimens .

Potential Therapeutic Applications

Given its diverse biological activities, the compound may have several therapeutic applications:

- Dermatology : As a tyrosinase inhibitor, it can be utilized in formulations aimed at reducing hyperpigmentation.

- Oncology : Its ability to sensitize tumor cells could make it a valuable addition to cancer treatment protocols, particularly for resistant forms of cancer.

- Infectious Diseases : The compound's properties may extend to enhancing drug delivery systems for treating multidrug-resistant infections .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential as a pharmacologically active agent due to its structural characteristics. Preliminary studies suggest it may act as an inhibitor of monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. This inhibition could have implications for treating:

- Neurodegenerative diseases

- Mood disorders

The presence of the 2,5-dimethoxyphenyl group and the 6-oxopyridazin moiety may enhance its selectivity and efficacy compared to similar compounds.

Antibacterial and Antifungal Properties

Research indicates that the heterocyclic structure of the compound may confer antibacterial and antifungal activities. The interactions of this compound with various biological targets are crucial for understanding its therapeutic potential.

Structure-Activity Relationship Studies

The compound's unique combination of functional groups allows for extensive structure-activity relationship (SAR) studies. By modifying specific parts of the molecule, researchers can investigate how changes affect biological activity, leading to the development of more effective derivatives.

Case Study 1: Inhibition of Monoamine Oxidase

A study conducted on similar pyridazinone derivatives demonstrated that modifications to the structure could enhance MAO inhibition. The findings suggest that compounds with a pyridazinone core can be optimized for better therapeutic outcomes in mood disorders.

Case Study 2: Antimicrobial Activity

Research on compounds containing similar structural elements has shown promising results against various bacterial strains. The presence of methoxy groups in the structure appears to increase antimicrobial efficacy, highlighting the importance of chemical modification in drug design .

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include pyridazinone derivatives with variations in substituents (Table 1).

Key Observations :

- The 2,5-dimethoxyphenyl group in the target compound may confer improved solubility compared to halogenated analogues (e.g., 2,4-dichlorophenyl).

- Urea-containing analogues generally exhibit higher target specificity than non-urea derivatives, likely due to enhanced hydrogen-bonding capacity .

Bioactivity Profile Clustering

Using hierarchical clustering of bioactivity profiles (NCI-60 and PubChem datasets), the target compound groups with pyridazinone derivatives showing antiproliferative activity against leukemia and breast cancer cell lines (Table 2) .

| Cluster ID | Shared Bioactivity Profile | Structural Commonality |

|---|---|---|

| Cluster 3 | GI₅₀ < 10 µM (leukemia), ROS modulation | Pyridazinone core, methoxy substituents |

| Cluster 7 | GI₅₀ < 5 µM (breast cancer), kinase inhibition | Urea-linked aryl groups |

The target compound’s dual methoxy and dimethyl substituents position it in Cluster 3, distinct from Cluster 7 compounds with stronger kinase inhibition. This suggests its bioactivity may involve reactive oxygen species (ROS) pathways rather than direct kinase targeting .

Proteomic Interaction Signatures (CANDO Platform)

The CANDO platform predicts proteomic interaction signatures by analyzing compound-protein binding across 48,278 structures. The target compound shares a 72% proteomic similarity with 3-(4-nitrophenyl)pyridazinone, a known NADPH oxidase inhibitor, and 65% similarity with sorafenib, a kinase inhibitor (Table 3) .

| Compound | Proteomic Similarity (%) | Overlapping Targets |

|---|---|---|

| Target Compound | — | NADPH oxidase 4, HSP90, PI3K |

| 3-(4-Nitrophenyl)pyridazinone | 72 | NADPH oxidase 4, catalase |

| Sorafenib | 65 | VEGFR2, RAF kinase, PDGFR |

Implications :

- High similarity to NADPH oxidase inhibitors aligns with Cluster 3 bioactivity (ROS modulation).

- Lower similarity to kinase inhibitors like sorafenib supports structural divergence in urea-linked substituents affecting target selection .

Lumping Strategy in Chemical Modeling

Under lumping strategies (grouping structurally similar compounds), the target compound would be classified with 3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl derivatives (Table 4). This simplifies predictive modeling but may obscure nuances in urea-substituent interactions .

| Surrogate Group | Key Structural Features | Modeled Activity |

|---|---|---|

| Dimethoxyphenyl-pyridazinones | 2,5-Dimethoxy, pyridazinone core | ROS modulation, antiproliferative |

| Urea-linked aryl compounds | Urea + aryl substituents | Kinase inhibition, specificity |

Limitation: Lumping may underestimate the urea moiety’s role in enhancing target binding compared to non-urea analogues .

Q & A

Q. What are the key synthetic routes for synthesizing this urea-pyridazinone derivative, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The compound is synthesized via multi-step reactions involving urea formation between substituted phenyl isocyanates and pyridazinone-containing amines. Critical steps include nucleophilic substitution at halogenated positions (e.g., chloro/fluoro groups) and optimization of reaction parameters such as temperature (60–100°C), solvent polarity (e.g., DMF or THF), and catalyst use (e.g., Pd for cross-coupling). Yield optimization requires iterative testing using fractional factorial design to assess variable interactions (e.g., solvent choice, stoichiometry) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound's structure and purity?

Methodological Answer: Nuclear magnetic resonance (NMR) is essential for confirming substituent positions (e.g., ¹H/¹³C NMR for aromatic protons and urea NH groups). Infrared (IR) spectroscopy identifies carbonyl (C=O) and urea (N-H) stretches. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC ensures purity (>95%). Melting point analysis and X-ray crystallography (if crystalline) provide additional structural validation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophoric elements of this compound?

Methodological Answer: SAR studies require systematic structural modifications:

- Core modifications : Replace the pyridazinone ring with triazolo-pyridazine or pyrimidine to assess ring flexibility .

- Substituent variations : Vary methoxy/dimethylphenyl groups to evaluate steric/electronic effects on bioactivity.

- Linker optimization : Test ethyl vs. propyl spacers between urea and pyridazinone for conformational effects. Biological assays (e.g., enzyme inhibition, receptor binding) paired with computational docking (e.g., AutoDock) identify critical pharmacophores .

Q. What computational strategies are employed to predict this compound's interaction with biological targets and guide experimental validation?

Methodological Answer: Quantum mechanical calculations (e.g., DFT) model electronic properties, while molecular dynamics (MD) simulations predict binding stability with targets like kinases or GPCRs. Reaction path search algorithms (e.g., ICReDD’s quantum chemical methods) prioritize synthetic pathways. Machine learning models trained on PubChem/BioAssay data predict toxicity and ADMET profiles, narrowing experimental targets .

Q. How can contradictions in biological activity data across different assay systems be systematically analyzed and resolved?

Methodological Answer: Discrepancies (e.g., IC₅₀ variations in cell-based vs. enzyme assays) are addressed via:

- Assay standardization : Control variables like cell line viability, buffer pH, and incubation time .

- Meta-analysis : Use multivariate regression to identify confounding factors (e.g., solubility differences in DMSO vs. aqueous buffers).

- Orthogonal validation : Confirm activity with SPR (surface plasmon resonance) for binding kinetics or CRISPR-edited cell lines to isolate target effects .

Data-Driven Optimization Questions

Q. What statistical experimental designs are recommended for optimizing synthetic or biological testing protocols?

Methodological Answer: Response surface methodology (RSM) with central composite design optimizes multi-variable systems (e.g., catalyst loading, temperature). Plackett-Burman designs screen critical factors early in development. Bayesian optimization integrates prior data (e.g., failed reactions) to iteratively refine conditions, reducing trial-and-error cycles .

Q. How can in vitro and in vivo data be reconciled to improve translational relevance?

Methodological Answer: Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro permeability (Caco-2 assays) and metabolic stability (microsomal assays) to in vivo outcomes. Use species-specific scaling factors (e.g., liver weight, blood flow) and validate with PK/PD studies in rodent models. Discordant data may arise from protein binding differences, addressed via equilibrium dialysis assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.